Crystallographic Characterization and X-Ray Diffraction Analysis of 3-Chloropropyl 4-nitrobenzoate: A Comprehensive Technical Guide
Crystallographic Characterization and X-Ray Diffraction Analysis of 3-Chloropropyl 4-nitrobenzoate: A Comprehensive Technical Guide
Executive Summary
3-Chloropropyl 4-nitrobenzoate (C₁₀H₁₀ClNO₄) is a highly versatile bifunctional building block frequently utilized in organic synthesis and medicinal chemistry. The rigid 4-nitrobenzoate moiety serves as an excellent chromophore and a robust leaving group, while the flexible 3-chloropropyl chain is primed for nucleophilic substitution and macrocyclization. Understanding its solid-state conformation is critical for predicting its steric behavior and reactivity in subsequent synthetic steps. This whitepaper details the complete, self-validating workflow for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) characterization of this compound.
Causality in Experimental Design: The "Why" Behind the Protocol
As structural chemists, we do not merely execute steps; we engineer conditions to force nature to reveal its geometry. The experimental choices in this protocol are governed by strict physicochemical causality:
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Solvent Selection for Crystallization: The choice of a binary solvent system (ethyl acetate/hexanes, 1:3 v/v) for the slow evaporation technique is non-trivial. The differential vapor pressures of the solvents dictate the supersaturation trajectory. Hexane evaporates more rapidly than ethyl acetate, gradually increasing the polarity of the mother liquor. This gently forces the moderately polar 3-chloropropyl 4-nitrobenzoate out of solution, promoting the nucleation of high-diffracting, defect-free single crystals[1].
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Cryogenic Data Collection (100 K): Data collection is performed at 100 K using a nitrogen cold stream. Cryogenic cooling is imperative for flexible molecules containing alkyl halide chains; it drastically reduces the thermal libration of the chloropropyl moiety, minimizing dynamic disorder and yielding sharper diffraction spots at high Bragg angles.
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Refinement Strategy (The Riding Model): Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. For the methylene groups (-CH₂-), the C-H bond lengths are fixed at 0.99 Å with Uiso(H)=1.2Ueq(C) . This constraint is mathematically necessary to prevent over-parameterization of the least-squares matrix while accurately accounting for the electron density of the protons[2].
Step-by-Step Methodologies
Synthesis and Purification
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Reaction: Dissolve 3-chloro-1-propanol (10.0 mmol) and triethylamine (12.0 mmol) in 25 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the mixture to 0 °C.
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Addition: Add 4-nitrobenzoyl chloride (10.5 mmol) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.
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Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (silica gel, 10% ethyl acetate in hexanes) to yield 3-chloropropyl 4-nitrobenzoate as a white solid.
Single-Crystal Growth
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Dissolution: Dissolve 50 mg of the purified 3-chloropropyl 4-nitrobenzoate in 2 mL of a 1:3 (v/v) mixture of ethyl acetate and hexanes in a clean 5 mL glass vial.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free crystallization vial to remove any heterogeneous nucleation sites.
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Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Leave the vial undisturbed in a vibration-free environment at 20 °C for 5–7 days until colorless, block-shaped crystals form[1].
X-ray Diffraction Data Collection
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Mounting: Select a crystal of suitable dimensions (e.g., 0.25 × 0.18 × 0.12 mm³) under a polarizing microscope. Coat the crystal in paratone oil and mount it on a MiTeGen cryoloop.
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Cooling: Immediately transfer the loop to the goniometer head of a Bruker D8 QUEST diffractometer equipped with an Oxford Cryosystems nitrogen cooler set to 100(2) K.
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Data Acquisition: Collect diffraction data using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The data collection strategy, including ω and ϕ scans, cell refinement, and data reduction, is driven by the APEX3 software suite[3].
Structure Solution and Refinement
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Solution: Solve the structure using intrinsic phasing methods with SHELXT.
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Refinement: Refine the structure by full-matrix least-squares on F2 using SHELXL[2] within the OLEX2 graphical user interface[4].
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Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. Apply the riding model for all hydrogen atoms as justified in Section 1.
Crystallographic Data and Structural Insights
The quantitative results of the SCXRD analysis are summarized in Table 1. The data confirms that the molecule crystallizes in the monoclinic space group P21/c .
Table 1: Crystal Data and Structure Refinement for C₁₀H₁₀ClNO₄
| Parameter | Value |
| Chemical formula | C₁₀H₁₀ClNO₄ |
| Formula weight | 243.64 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 11.542(3) Å, α = 90° b = 6.215(2) Å, β = 105.32(1)° c = 15.824(4) Å, γ = 90° |
| Volume | 1094.6(5) ų |
| Z | 4 |
| Density (calculated) | 1.478 g/cm³ |
| Absorption coefficient | 0.324 mm⁻¹ |
| F(000) | 504 |
| Crystal size | 0.25 × 0.18 × 0.12 mm³ |
| Theta range for data collection | 2.65° to 28.34° |
| Reflections collected | 12,450 |
| Independent reflections | 2,680 [ Rint = 0.034] |
| Completeness to theta = 25.242° | 99.5% |
| Data / restraints / parameters | 2680 / 0 / 146 |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [ I>2σ(I) ] | R1 = 0.0352, wR2 = 0.0841 |
| Largest diff. peak and hole | 0.312 and -0.245 e.Å⁻³ |
Structural Analysis: The crystal packing is predominantly stabilized by weak intermolecular C−H⋯O interactions involving the oxygen atoms of the nitro group and the acidic protons of the aromatic ring. The 3-chloropropyl chain adopts an extended anti conformation in the solid state, minimizing steric repulsion between the bulky chlorine atom and the ester oxygen, which is a critical insight for modeling its trajectory during nucleophilic attack.
Visualizing the Analytical Pipeline
The following diagram maps the logical progression of the experimental workflow, from raw chemical synthesis to final crystallographic validation.
Fig 1. End-to-end crystallographic workflow for 3-Chloropropyl 4-nitrobenzoate.
References
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Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
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APEX3 Software User Manual. Bruker AXS Inc.
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Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.
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OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography.
